1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[222]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate is a complex organic compound that features a bicyclic structure with a nitrogen atom and a thiophene-based ester group
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate typically involves multiple steps, starting with the formation of the bicyclic core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azabicyclo[2.2.2]octane structure. The esterification of the resulting compound with 2-hydroxy-2,2-dithiophen-2-ylacetic acid is then carried out using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to yield the final product .
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or platinum oxide .
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing drugs targeting neurological disorders due to its ability to interact with neurotransmitter receptors.
Mechanism of Action
The mechanism by which 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to neurotransmitter receptors, modulating their activity and influencing neurological pathways. The presence of the thiophene moiety can enhance its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate can be compared to other bicyclic compounds such as:
1-Azabicyclo[2.2.2]octane: A simpler structure without the ester group, used in similar applications but with different reactivity and binding properties.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure, offering unique pharmacological properties and synthetic challenges.
The uniqueness of this compound lies in its combination of a bicyclic core with a thiophene-based ester, providing distinct chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFTKNRHZMENP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.